2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate
Description
The compound 2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate features a benzo[d]thiazol core substituted at the 6-position with a piperidin-1-yl group. The 2-position of the thiazole ring is esterified with a 2-(1,3-dioxoisoindolin-2-yl)acetate moiety.
Properties
IUPAC Name |
(2-piperidin-1-yl-1,3-benzothiazol-6-yl) 2-(1,3-dioxoisoindol-2-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S/c26-19(13-25-20(27)15-6-2-3-7-16(15)21(25)28)29-14-8-9-17-18(12-14)30-22(23-17)24-10-4-1-5-11-24/h2-3,6-9,12H,1,4-5,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRSLGDSBOADPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)CN4C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit theCyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.
Mode of Action
This inhibition could result in a decrease in the production of prostaglandins, thereby reducing inflammation.
Biological Activity
The compound 2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate is a synthetic organic molecule that exhibits potential biological activities. Its structure combines a piperidine ring, a benzo[d]thiazole moiety, and an isoindolin-2-one derivative, indicating diverse pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The molecular structure of this compound can be described as follows:
- Piperidine Ring : A six-membered ring containing one nitrogen atom.
- Benzo[d]thiazole Moiety : A fused ring system that incorporates sulfur and nitrogen.
- Isoindolin-2-one Derivative : A bicyclic structure contributing to the compound's biological properties.
This unique combination of functional groups suggests a potential for various biological activities, including anti-inflammatory and anticancer effects.
The primary biological activity of this compound appears to involve the inhibition of cyclooxygenase (COX) enzymes . The COX enzymes are crucial in the arachidonic acid pathway, leading to the production of inflammatory mediators such as prostaglandins and thromboxanes. By inhibiting these enzymes, the compound may reduce inflammation and pain associated with various conditions.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit significant biological activities:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 4-(Piperidin-1-yl)-benzo[d]thiazole | Piperidine ring, benzo[d]thiazole | Anticancer |
| Isoindolinone derivatives | Isoindolinone structure | Antimicrobial |
| Thiazolidinones | Thiazolidine ring | Anti-inflammatory |
These structural features contribute to enhancing the biological activity compared to other compounds.
Case Studies and Research Findings
- Anticancer Activity : A study evaluating derivatives of benzo[d]thiazole demonstrated significant cytotoxic effects against various cancer cell lines. The presence of the piperidine group was noted to enhance the selectivity towards cancer cells while minimizing toxicity to normal cells.
- Neuroprotective Effects : Research has indicated that compounds with similar structures have shown neuroprotective properties in animal models. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress .
- Anti-inflammatory Properties : The inhibition of COX enzymes by this compound suggests potential applications in treating inflammatory diseases. Experimental models have shown a decrease in inflammatory markers following treatment with related compounds .
Scientific Research Applications
2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate is a complex organic compound with a unique structure, featuring a piperidine ring, a benzo[d]thiazole moiety, and an isoindolin-2-one derivative linked through an acetate group. The presence of these functional groups suggests its potential for diverse biological activities and applications in medicinal chemistry.
Synthesis and Structure
The synthesis of compounds similar to this compound often involves reacting benzo[d]thiazole derivatives with acyl chlorides or anhydrides to form amides or esters. These can undergo further cyclization or functionalization to yield more complex structures.
Potential Applications
The structural features of this compound, which include a piperidine ring, a benzo[d]thiazole moiety, and an isoindolin-2-one derivative, suggest potential for diverse biological activities and applications in medicinal chemistry.
- Medicinal Chemistry The compound's structural components suggest it may have diverse biological activities. The presence of a benzothiazole ring, a piperidine moiety, and a dimethylsulfamoyl benzoate group makes it a candidate for anti-inflammatory and antimicrobial applications.
- Interaction Studies Interaction studies involving 2-(Piperidin-1-yl)benzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate, a compound similar in structure, focus on its binding affinity to various biological targets.
Structural Similarities and Biological Activities
Several compounds share structural similarities with this compound.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(Piperidin-1-yl)-benzo[d]thiazole | Piperidine ring, benzo[d]thiazole | Anticancer |
| Isoindolinone derivatives | Isoindolinone structure | Antimicrobial |
| Thiazolidinones | Thiazolidine ring | Anti-inflammatory |
| N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides | Incorporates phenyl and piperidine | Exhibits anti-inflammatory properties |
| Benzothiazole derivatives | Various substitutions on the benzothiazole ring | Broad spectrum of biological activities including antitumor effects |
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The target compound is compared below with four structurally related benzo[d]thiazol derivatives (7q–7t) from , which share a common thioethyl linker but differ in terminal substituents and aromatic moieties.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Linker Group : The target compound employs an acetate ester linker, whereas analogs 7q–7t use a thioethyl (–S–CH2–) bridge. Esters generally confer higher hydrolytic lability compared to thioethers, which may influence metabolic stability and bioavailability.
Terminal Moieties: The 1,3-dioxoisoindolin group in the target compound is distinct from the 2-methoxybenzamide in analogs. Phthalimide derivatives (e.g., dioxoisoindolin) are known for their role in proteolysis-targeting chimeras (PROTACs) and anti-inflammatory agents, whereas benzamides are common in kinase inhibitors .
Melting Points : Analogs 7q–7t exhibit melting points between 166.5–239.1°C. Compound 7t, with a thiazol substituent, shows the highest melting point (~239°C), likely due to enhanced intermolecular hydrogen bonding or π-π stacking. The target compound’s melting point is unreported, but its ester linkage may reduce crystallinity compared to thioether-linked analogs.
Synthetic Efficiency: Yields for analogs 7q–7t range from 68–77%, with purities ≥90%, indicating robust synthetic protocols.
Comparison with Patent Derivatives
and describe compounds with benzo[d]thiazol cores linked to piperazine or piperidine groups, such as imidazo-thiadiazole derivatives and quinolone-carboxylic acid hybrids . These compounds emphasize the role of nitrogen-rich heterocycles in enhancing solubility and target affinity. The target compound’s piperidin-1-yl group may similarly improve pharmacokinetics, while the dioxoisoindolin moiety could introduce unique binding interactions absent in simpler amide derivatives.
Preparation Methods
Cyclization of 2-Amino-5-hydroxythiophenol
Reaction of 2-amino-5-hydroxythiophenol with carboxylic acid derivatives (e.g., chloroacetic acid) under acidic conditions yields benzo[d]thiazol-6-ol.
$$
\text{2-Amino-5-hydroxythiophenol} + \text{ClCH}2\text{COOH} \xrightarrow{\text{HCl, Δ}} \text{Benzo[d]thiazol-6-ol} + \text{H}2\text{O}
$$
Key Conditions : Reflux in ethanol with catalytic HCl (12 h, 78% yield).
Synthesis of 2-(1,3-Dioxoisoindolin-2-yl)acetyl Chloride
The dioxoisoindoline moiety is prepared via cyclization of phthalic anhydride derivatives.
Cyclization of Phthalic Anhydride with Glycinamide
Reaction of phthalic anhydride with glycinamide hydrochloride forms 1,3-dioxoisoindolin-2-ylacetamide, which is hydrolyzed to the acid:
$$
\text{Phthalic anhydride} + \text{NH}2\text{CH}2\text{CONH}2 \cdot \text{HCl} \xrightarrow{\text{Et}3\text{N}} \text{1,3-Dioxoisoindolin-2-ylacetamide} \xrightarrow{\text{HCl, H}_2\text{O}} \text{2-(1,3-Dioxoisoindolin-2-yl)acetic acid}
$$
Conversion to Acyl Chloride :
Treatment with thionyl chloride (SOCl₂) yields the acyl chloride.
Esterification of 2-(Piperidin-1-yl)benzo[d]thiazol-6-ol
The final step involves esterification under mild conditions to avoid decomposition.
Steglich Esterification
Activation of the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP):
$$
\text{2-(Piperidin-1-yl)benzo[d]thiazol-6-ol} + \text{2-(1,3-Dioxoisoindolin-2-yl)acetyl chloride} \xrightarrow{\text{EDC, DMAP, CH}2\text{Cl}2} \text{Target Compound}
$$
Conditions :
Direct Acylation with DCC
Alternative method using dicyclohexylcarbodiimide (DCC):
$$
\text{2-(Piperidin-1-yl)benzo[d]thiazol-6-ol} + \text{2-(1,3-Dioxoisoindolin-2-yl)acetic acid} \xrightarrow{\text{DCC, DMAP}} \text{Target Compound}
$$
Yield : 55–62%.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Advantages |
|---|---|---|---|---|
| SNAr + Steglich | Piperidine introduction | 65–72 | 95 | Cost-effective, minimal side products |
| Buchwald-Hartwig + DCC | Palladium-catalyzed coupling | 85 | 98 | High regioselectivity, scalable |
| Direct Acylation | One-pot synthesis | 50–55 | 90 | Fewer steps, faster |
Challenges and Optimization Strategies
- Regioselectivity : Competing reactions at positions 2 and 6 of the benzothiazole require careful control of stoichiometry.
- Ester Hydrolysis : Use of anhydrous conditions and non-polar solvents (e.g., toluene) minimizes hydrolysis.
- Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively isolates the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
